1-(4-nitrophenyl)azetidin-3-ol
Overview
Description
“1-(4-nitrophenyl)azetidin-3-ol” is a chemical compound with the molecular formula C9H10N2O3 . It is a derivative of azetidin-3-ol, which is a four-membered heterocyclic compound containing a nitrogen atom .
Synthesis Analysis
The synthesis of azetidin-3-ol derivatives involves the condensation of 2, 4-dinitro phenyl hydrazine with various substituted aromatic aldehydes in the presence of zinc chloride and methanol. This is followed by a reaction with chloroacetyl chloride and triethylamine . The synthesized compounds are characterized by IR and PMR analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2 . The molecular weight of this compound is 194.19 .Chemical Reactions Analysis
Azetidin-3-ol derivatives have been used as catalysts for various reactions, including the reduction of 4-nitrophenol . The reaction parameters, such as size and structure-dependent catalytic activity, structural chemistry of the active nanoparticles, reconstruction of nanoparticles surface, and functions of diffusion, control the catalytic activity .Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C .Safety and Hazards
Future Directions
The future directions for “1-(4-nitrophenyl)azetidin-3-ol” and similar compounds could involve further exploration of their catalytic properties, especially in the reduction of 4-nitrophenol . Additionally, the development of more efficient synthetic routes and the study of their biological activities could be potential areas of research .
Mechanism of Action
Target of Action
Azetidines, in general, have been known to interact with various biological targets due to their ubiquity in natural products and importance in medicinal chemistry .
Mode of Action
The mode of action of 1-(4-nitrophenyl)azetidin-3-ol involves a unique reactivity under dual palladium and acid catalysis. Mechanistic studies reveal that this arylative ring-expansion reaction proceeds via a domino process involving Heck arylation of alkene, acid-catalyzed transposition of allylic alcohol, and ring opening of the azetidine/oxetane by an internal hydroxyl group .
Biochemical Pathways
The compound’s unique reactivity under dual palladium and acid catalysis suggests that it may influence various biochemical pathways .
Result of Action
The compound’s unique reactivity under dual palladium and acid catalysis suggests that it may have significant effects at the molecular and cellular levels .
Action Environment
The compound’s unique reactivity under dual palladium and acid catalysis suggests that various environmental factors may influence its action .
Properties
IUPAC Name |
1-(4-nitrophenyl)azetidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-9-5-10(6-9)7-1-3-8(4-2-7)11(13)14/h1-4,9,12H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXPWZVSMMYDDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=C(C=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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